molecular formula C8H7FOS B3348728 4-Fluoro-2-(methylthio)benzaldehyde CAS No. 183951-04-4

4-Fluoro-2-(methylthio)benzaldehyde

Cat. No.: B3348728
CAS No.: 183951-04-4
M. Wt: 170.21 g/mol
InChI Key: OCFSQQSXCAUVPA-UHFFFAOYSA-N
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Description

Significance of Aryl Aldehydes in Chemical Transformations

Aryl aldehydes, organic compounds featuring an aldehyde group (-CHO) attached to an aromatic ring, are fundamental building blocks in organic chemistry. wisdomlib.orgnumberanalytics.com Their importance stems from the reactivity of the carbonyl group, which serves as a linchpin for a multitude of chemical transformations. molport.com The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophilic attack, facilitating a wide array of reactions including additions, condensations, and oxidations. libretexts.org

These compounds are pivotal precursors in the synthesis of pharmaceuticals, agrochemicals, fragrances, and polymers. numberanalytics.comsigmaaldrich.com Renowned reactions such as the Wittig, Grignard, and aldol (B89426) reactions frequently employ aryl aldehydes to construct complex carbon skeletons. libretexts.orgsigmaaldrich.com They are instrumental in forming a variety of functional groups and are key intermediates for creating more elaborate molecules like ketones, alcohols, and carboxylic acids. molport.comorganic-chemistry.orgacs.org The versatility of aryl aldehydes makes them indispensable reagents for chemists aiming to build molecular complexity from relatively simple starting materials. rsc.org

Strategic Importance of Fluorine and Thioether Moieties in Molecular Design

The incorporation of fluorine and thioether functionalities into organic molecules is a deliberate and strategic choice in modern drug design and materials science.

The fluorine atom, owing to its small size and high electronegativity, imparts unique properties to a molecule. chemxyne.comtandfonline.com In medicinal chemistry, the substitution of hydrogen with fluorine can significantly enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. acs.orgmdpi.com This C-F bond is stronger than a C-H bond, contributing to increased molecular stability. tandfonline.comnih.gov Furthermore, fluorine can alter a molecule's lipophilicity, membrane permeability, and binding affinity to target proteins, often leading to improved potency and bioavailability. chemxyne.comtandfonline.commdpi.com Consequently, organofluorine compounds are prevalent in a vast range of pharmaceuticals, including antidepressants and anti-inflammatory agents. chemxyne.comnumberanalytics.comnumberanalytics.com

The thioether group (R-S-R'), also known as a sulfide (B99878), is another critical functional group in medicinal chemistry and organic synthesis. wikipedia.orgtandfonline.com It is a key structural motif in numerous biologically active compounds and approved drugs. tandfonline.comacs.org The sulfur atom in a thioether can exist in various oxidation states (sulfoxide, sulfone), which allows for fine-tuning of a molecule's electronic and solubility properties. tandfonline.comtaylorandfrancis.com In drug discovery, thioether linkages are incorporated to improve pharmacokinetic profiles and can act as stable isosteres for other functional groups. researchgate.netnih.gov Benzylic thioethers, in particular, are valuable building blocks for a variety of polymers and biologically relevant molecules. acs.org

Overview of Research Trajectories for 4-Fluoro-2-(methylthio)benzaldehyde as a Synthetic Precursor

This compound stands as a promising, specialized intermediate for organic synthesis, though its specific applications are still an emerging area of research. Its value lies in the unique combination of three reactive centers: the aldehyde, the fluorine atom, and the methylthio group. This trifecta of functionality allows for a diverse range of potential synthetic pathways.

The aldehyde group serves as the primary handle for building molecular complexity. It can readily participate in condensation reactions to form Schiff bases or chalcones, which are precursors to various heterocyclic compounds. wisdomlib.orgnih.gov It can also undergo olefination, reduction to an alcohol, or oxidation to a carboxylic acid, providing access to a wide array of derivatives.

The fluorine and methylthio substituents on the aromatic ring are strategically positioned to influence the reactivity of the benzaldehyde (B42025) and to be incorporated into the final target molecule, imparting the beneficial properties discussed previously. For instance, the synthesis of the anti-inflammatory drug Sulindac involves the condensation of p-methylthiobenzaldehyde with an indene (B144670) derivative, highlighting the utility of the methylthiobenzaldehyde scaffold. wikipedia.org Similarly, 4-fluorobenzaldehyde (B137897) is a known precursor for creating more complex molecules, such as in the synthesis of piperidine-based thiosemicarbazones, which have been investigated as enzyme inhibitors. nih.gov

Given this precedent, research involving this compound is logically directed toward the synthesis of novel bioactive molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its structure is a logical starting point for creating new heterocyclic systems or for use in cross-coupling reactions to build highly functionalized aromatic compounds. The development of synthetic routes utilizing this precursor could lead to new classes of compounds with enhanced biological activity, metabolic stability, and desired physicochemical properties.

Chemical Compound Data

Below are the properties of the primary compound discussed in this article.

PropertyValue
Compound Name This compound
CAS Number 183951-04-4 wikipedia.org
Molecular Formula C₈H₇FOS wikipedia.org
Molecular Weight 170.20 g/mol wikipedia.org

Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FOS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFSQQSXCAUVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620577
Record name 4-Fluoro-2-(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183951-04-4
Record name 4-Fluoro-2-(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Fluoro 2 Methylthio Benzaldehyde

Established Reaction Pathways for Formyl and Thioether Installation

The introduction of formyl and methylthio groups onto an aromatic ring can be achieved through a variety of well-established reactions. The choice of method often depends on the nature of the other substituents on the ring and the desired regiochemical outcome.

Electrophilic aromatic substitution is a fundamental process for the functionalization of benzene (B151609) derivatives. For the synthesis of 4-Fluoro-2-(methylthio)benzaldehyde, a plausible starting material would be 3-fluorothioanisole (B1302174). The electron-donating methylthio group is an ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The combined directing effects would favor electrophilic attack at the positions ortho and para to the methylthio group.

One of the most common methods for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction . numberanalytics.comchemistrysteps.comorganic-chemistry.orgwikipedia.orgijpcbs.com This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). numberanalytics.comchemistrysteps.comwikipedia.org The resulting electrophilic iminium species then attacks the aromatic ring. chemistrysteps.comwikipedia.org Given that the methylthio group is a stronger activating group than the deactivating fluorine, formylation is expected to occur at the position ortho to the methylthio group, which is also para to the fluorine, leading to the desired product.

Another classical approach is the Gattermann-Koch reaction or the Gattermann reaction , which uses carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, or a cyanide source, respectively. However, these methods are often limited by harsh conditions and the need for specific catalysts.

A milder alternative for the formylation of activated aromatic rings is the Rieche formylation , which utilizes dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride or tin tetrachloride. researchgate.net

The table below summarizes typical conditions for the Vilsmeier-Haack formylation of activated aromatic compounds.

Reagents Solvent Temperature (°C) Typical Yield (%)
POCl₃, DMFDichloromethane or neat0 to 10060-90
Oxalyl chloride, DMFDichloromethane0 to rt70-95
SOCl₂, DMFChloroform0 to reflux65-85

This table represents general conditions for the Vilsmeier-Haack reaction and not specific results for the synthesis of this compound.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org The resulting aryllithium species can then be quenched with an electrophile, such as DMF, to introduce a formyl group. google.com

For the synthesis of this compound, the methylthio group can act as a DMG. Starting from 3-fluorothioanisole, treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) would be expected to lead to lithiation at the 2-position, directed by the methylthio group. Subsequent reaction with DMF would furnish the target aldehyde. The fluorine atom at the 4-position is generally compatible with these conditions. wikipedia.org

Base Solvent Temperature (°C) Electrophile Typical Yield (%)
n-BuLiTHF-78 to 0DMF60-85
sec-BuLi, TMEDATHF-78DMF70-90
LDATHF-78 to 0DMF50-75

This table illustrates general conditions for directed ortho-metalation followed by formylation and not specific results for the synthesis of this compound. TMEDA = Tetramethylethylenediamine, LDA = Lithium diisopropylamide.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. While direct palladium-catalyzed C-H formylation is still an emerging field, formylation can be achieved from aryl halides or triflates through carbonylation reactions. For instance, a synthetic route could involve the palladium-catalyzed carbonylation of a suitable precursor like 1-bromo-4-fluoro-2-(methylthio)benzene in the presence of carbon monoxide and a reducing agent.

A more direct approach could be the use of a formylating agent in a palladium-catalyzed cross-coupling reaction. For example, a palladium catalyst could facilitate the coupling of an aryl halide with a formyl anion equivalent.

A relevant industrial method for the synthesis of 4-methylthiobenzaldehyde (B8764516) involves the carbonylation of thioanisole (B89551) using a solid superacid catalyst. google.comgoogle.com Adapting this to 3-fluorothioanisole could provide a direct route to the desired product, though regioselectivity might be a challenge.

Targeted Introduction of Fluorine Substituents

An alternative synthetic strategy involves the introduction of the fluorine atom at a later stage of the synthesis, starting from a pre-functionalized benzaldehyde (B42025).

Nucleophilic fluorination typically involves the displacement of a leaving group, such as a halide or a nitro group, by a fluoride (B91410) ion source. For the synthesis of this compound, a potential precursor would be 4-bromo-2-(methylthio)benzaldehyde or 4-nitro-2-(methylthio)benzaldehyde. The reaction, known as the Halex reaction, often requires high temperatures and polar aprotic solvents. The use of phase-transfer catalysts or reagents like spray-dried potassium fluoride can facilitate the reaction. prepchem.com

Electrophilic fluorination employs reagents that deliver an electrophilic fluorine species ("F⁺") to a nucleophilic carbon atom. wikipedia.org This approach would be suitable for the direct fluorination of an electron-rich precursor like 2-(methylthio)benzaldehyde. The methylthio group at the 2-position and the formyl group would direct the incoming electrophile. The methylthio group is an ortho-, para-director, while the formyl group is a meta-director. The directing effects would likely favor fluorination at the 4- or 6-position. Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org

Fluorinating Reagent Reaction Type Substrate Type Typical Conditions
KF, 18-crown-6NucleophilicAryl chloride/bromideHigh temperature, aprotic solvent
Selectfluor®ElectrophilicElectron-rich areneAcetonitrile, room temperature
NFSIElectrophilicOrganometallic or enolateTHF, low temperature

This table provides a general overview of fluorination methods and does not represent specific results for the synthesis of this compound.

Recent advances in C-H activation have enabled the site-selective introduction of fluorine atoms, often guided by a directing group. While this is a rapidly developing area, a palladium-catalyzed C-H fluorination could potentially be applied to a substrate like 2-(methylthio)benzaldehyde. The catalyst, in conjunction with a suitable directing group, could selectively activate a C-H bond at the 4-position for subsequent fluorination.

Another approach to achieve site-selectivity is through enzymatic or bio-catalytic methods. Engineered enzymes have shown promise in the regioselective fluorination of complex molecules, offering a green and efficient alternative to traditional chemical methods. mdma.chachemblock.com

Methylthio Group Integration Strategies

The introduction of the methylthio (–SCH₃) group onto the aromatic ring is a key transformation in the synthesis of this compound. This can be accomplished through several strategic approaches, most notably through direct thiolation of a C-H bond or through cross-coupling reactions involving a suitable sulfur nucleophile.

Direct C–H bond functionalization represents an increasingly important and atom-economical strategy for forming C–S bonds, as it avoids the need for pre-functionalization of the aromatic substrate with halides or other leaving groups. gaylordchemical.comnih.gov

One notable method is the direct C(sp²)–H activation of aryl compounds catalyzed by a dimethyl sulfoxide (B87167) (DMSO)/Iodine (I₂) system. gaylordchemical.com This approach is particularly effective for aryl rings containing electron-donating substituents. In a typical reaction, the aromatic substrate is heated with a thiol in the presence of catalytic iodine and DMSO, which acts as both a catalyst and a redox-active component. gaylordchemical.com The proposed mechanism speculates that an ArSI species is formed in situ from the thiol and iodine. This intermediate then generates the electrophile ArS⁺, which reacts with the electron-rich aromatic ring through an electrophilic aromatic substitution pathway. The I₂ catalyst is regenerated from iodide (I⁻) via a redox reaction with DMSO. gaylordchemical.com This metal-free system offers several advantages, including the use of an inexpensive catalyst, often solvent-free conditions, and a simple workup procedure involving extraction and column chromatography. gaylordchemical.com

Mechanochemical methods, such as ball-milling, also provide a solventless and often catalyst-free route for thiolation reactions, demonstrating high efficiency in forming C-S bonds. nih.gov

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a robust and versatile method for C–S bond formation. rsc.org These reactions typically involve the coupling of an aryl halide or triflate with a sulfur-containing nucleophile.

Palladium-catalyzed reactions are among the most common. youtube.com For the synthesis of a compound like this compound, a plausible route would involve the coupling of a 1-bromo-4-fluoro-2-halobenzaldehyde derivative with a methylthiolate source. Various palladium precursors and ligands can be employed to facilitate this transformation. researchgate.netnih.gov Indium tri(organothiolate) derivatives have been shown to be effective nucleophilic partners in palladium-catalyzed C-S cross-coupling reactions. organic-chemistry.orgacs.org These reagents react with aryl halides and triflates to produce functionalized sulfides in excellent yields with high atom efficiency and selectivity. organic-chemistry.org

Copper-catalyzed systems offer a valuable alternative for C–S bond formation. thieme-connect.com These methods can utilize phenolic esters (like acetates or tosylates) and an arylboronic acid in the presence of a copper salt and a sulfur source, such as elemental sulfur (S₈), in a green solvent like poly(ethylene glycol). thieme-connect.com Thiols are also widely used as sulfur nucleophiles in these coupling reactions. youtube.comlibretexts.org

The general scheme for these reactions involves the oxidative addition of the aryl halide to the metal center, followed by transmetalation with the sulfur nucleophile and subsequent reductive elimination to yield the aryl sulfide (B99878) product and regenerate the active catalyst.

Optimization of Synthetic Pathways for Yield and Selectivity

Achieving high yield and selectivity is paramount in chemical synthesis. For this compound, this involves the careful optimization of catalytic systems and reaction conditions to favor the desired product and minimize side reactions.

The choice of catalyst and ligand is critical, particularly in cross-coupling reactions. rsc.org The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.

For palladium-catalyzed C-S coupling, a variety of phosphine-based ligands have been developed. Buchwald-type biarylphosphine ligands are well-known for their effectiveness in promoting cross-coupling reactions. nih.gov Other ligands such as Xantphos are also highly effective, especially when used with Pd(OAc)₂ for coupling with indium tri(organothiolate) reagents. organic-chemistry.org N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for both palladium and nickel catalysts in C-S bond formation. nih.gov The design of the ligand can influence the efficiency of the catalyst, allowing reactions to proceed under milder conditions and with a broader range of functional groups. researchgate.net

The table below summarizes various catalytic systems used for C-S bond formation, which are applicable to the synthesis of aryl methyl sulfides.

Catalyst/PrecursorLigandSulfur SourceKey FeaturesReference
I₂ (10 mol%) / DMSO (2 equiv.)None (Metal-Free)ThiolDirect C-H activation; mild, often solvent-free conditions. gaylordchemical.com
Pd(OAc)₂ (4 mol%)XantphosIndium tri(organothiolate)High atom efficiency and functional group tolerance. organic-chemistry.org
Copper SaltsNot specifiedS₈ / NaOt-BuUtilizes phenolic compounds and avoids thiols. thieme-connect.com
Palladium(II) Acetate (B1210297)NHC derivativesThiourea (B124793)Effective for Suzuki-Miyaura type C-S coupling. researchgate.net

Fine-tuning reaction parameters is essential for maximizing yield and selectivity. thieme-connect.com Solvent choice can significantly impact reaction rates and outcomes by influencing reactant solubility and catalyst stability. For instance, palladium-catalyzed C-S coupling with indium tri(organothiolate) proceeds efficiently in dimethylformamide (DMF). organic-chemistry.org

Temperature is a critical variable. The DMSO/I₂ catalyzed C-H thiolation is typically performed by heating at 80 °C for several hours. gaylordchemical.com In contrast, some palladium-catalyzed couplings can be achieved at room temperature with the right ligand selection. acs.org In a patented process for the related 4-methylthiobenzaldehyde via carbonylation of thioanisole, temperatures are maintained between 70-90 °C. google.comgoogle.com

Pressure can be a key factor in reactions involving gases, such as carbon monoxide. The aforementioned carbonylation reaction to produce 4-methylthiobenzaldehyde is conducted under CO pressures ranging from 0.5 to 5 MPa, with higher pressures generally leading to improved yields. google.comgoogle.com

The table below illustrates how tuning reaction conditions can impact the synthesis of aryl sulfides.

Reaction TypeParameterCondition RangeEffect on OutcomeReference
Carbonylation of ThioanisoleTemperature70 - 90 °COptimal range for catalyst activity. google.comgoogle.com
Carbonylation of ThioanisolePressure (CO)0.5 - 5 MPaHigher pressure increases reaction yield. google.comgoogle.com
Pd-catalyzed C-S CouplingTemperature100 °CEffective temperature for coupling with aryl halides in DMF. organic-chemistry.org
DMSO/I₂ C-H ThiolationTemperature80 °CStandard heating temperature for the catalytic system. gaylordchemical.com

Transitioning a synthetic route from a laboratory research scale to a larger, preparative scale introduces several challenges. For the synthesis of this compound, factors such as catalyst loading, cost of reagents, reaction time, and purification methods must be re-evaluated.

Catalyst efficiency becomes highly important. Metal-free systems, like the DMSO/I₂ thiolation, are attractive for scale-up due to the low cost and reduced concerns about metal contamination in the final product. gaylordchemical.com For transition metal-catalyzed processes, minimizing catalyst loading without sacrificing yield is a key goal. The development of highly active catalysts and stable pre-catalysts is beneficial for this purpose. nih.gov

Reactivity and Derivatization Pathways of 4 Fluoro 2 Methylthio Benzaldehyde

Aldehyde Functional Group Transformations

The aldehyde group is a cornerstone of the reactivity of 4-Fluoro-2-(methylthio)benzaldehyde, participating in a wide array of chemical reactions.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.

Wittig and Horner-Wadsworth-Emmons Reactions: The Wittig reaction, a Nobel Prize-winning discovery, and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the synthesis of alkenes from aldehydes. lumenlearning.comlibretexts.org In these reactions, a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) acts as the nucleophile, attacking the aldehyde to form an alkene and a phosphine (B1218219) oxide or a phosphate (B84403) salt, respectively. stackexchange.commasterorganicchemistry.comorganic-chemistry.org The HWE reaction is often preferred due to the water-soluble nature of its phosphate byproduct, which simplifies purification, and its tendency to produce the thermodynamically more stable (E)-alkene with high stereoselectivity. wikipedia.orgalfa-chemistry.com The reaction proceeds through the deprotonation of a phosphonate to form a carbanion, which then adds to the aldehyde. wikipedia.orgnrochemistry.com

Grignard Reactions: Grignard reagents, potent organometallic nucleophiles, readily add to the aldehyde group of this compound. This reaction provides a straightforward route to secondary alcohols. However, the direct preparation of fluoro-Grignard reagents can be challenging, often exhibiting low reactivity. nih.gov

Cyanohydrin Formation: The addition of a cyanide ion (from sources like hydrogen cyanide or trimethylsilyl (B98337) cyanide) to the aldehyde results in the formation of a cyanohydrin. This reaction is significant as the resulting cyanohydrin can be further hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol, opening pathways to a variety of other functionalized molecules.

Condensation Reactions for Schiff Base Formation

This compound can undergo condensation reactions with primary amines to form Schiff bases, also known as imines. growingscience.comresearchgate.net This reaction involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the final Schiff base. nih.govbiointerfaceresearch.com The formation of the characteristic azomethine group (-C=N-) is a key feature of this transformation. nih.gov These reactions are often carried out in solvents like methanol (B129727) and can yield the desired products in good yields. growingscience.com

Reductions and Oxidations at the Formyl Moiety

The oxidation state of the formyl group can be readily altered through reduction or oxidation reactions.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (4-fluoro-2-(methylthio)phenyl)methanol. Various reducing agents can accomplish this transformation, including sodium borohydride (B1222165) and lithium aluminum hydride. For instance, the reduction of similar aldehydes, like 4-fluorobenzaldehyde (B137897), to 4-fluorobenzyl alcohol has been demonstrated using reagents like polyethyleneimine nanocatalysts functionalized with nano-cerium methoxy (B1213986) borohydride. tsijournals.comnih.gov Complex metal hydrides are also effective for this purpose. orientjchem.org

Oxidation: The formyl group can be oxidized to a carboxylic acid, yielding 4-fluoro-2-(methylthio)benzoic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412), chromic acid, or milder reagents like Tollens' reagent or Fehling's solution.

Synthesis of Chalcones and Related α,β-Unsaturated Systems

Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of this compound with an appropriate acetophenone (B1666503) derivative. nih.govresearchgate.netyoutube.com This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. nih.gov The reaction proceeds via an aldol (B89426) addition followed by dehydration to form the characteristic enone system of the chalcone (B49325). researchgate.net

Chemical Modifications of the Thioether Moiety

The methylthio group (-SCH₃) in this compound offers another site for chemical modification, primarily through oxidation.

Oxidation to Sulfoxides and Sulfones

The sulfur atom of the thioether can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone.

Sulfoxide Formation: Careful oxidation of the thioether group with one equivalent of an oxidizing agent, such as hydrogen peroxide in acetic acid, can yield the corresponding sulfoxide, 4-fluoro-2-(methylsulfinyl)benzaldehyde. organic-chemistry.orgmdpi.com This selective oxidation is crucial in the synthesis of various biologically active molecules. wikipedia.org

Sulfone Formation: Further oxidation of the thioether or the sulfoxide with a stronger oxidizing agent or an excess of the oxidant leads to the formation of the sulfone, 4-fluoro-2-(methylsulfonyl)benzaldehyde. google.comorganic-chemistry.org Reagents like potassium permanganate or hydrogen peroxide under more forcing conditions can be used to achieve this transformation. google.com

Metal-Mediated Thioether Activation

The methylthio group in this compound is a key functional handle that can be activated by various metals. While transition metals are commonly used for such transformations, recent advancements have highlighted the potential of main group metals, including s-block elements, aluminum, and zinc, in activating fluorinated aromatic compounds. rsc.org These metals can engage in cooperative chemical processes to achieve regioselective functionalization. rsc.org

The activation of a thioether like the one in this compound can proceed through several mechanisms. One common approach involves the oxidation of the sulfur atom to a sulfoxide or sulfone, which enhances its leaving group ability and facilitates nucleophilic substitution. Alternatively, metal complexes can directly coordinate to the sulfur atom, weakening the adjacent C-S bonds and enabling cleavage or rearrangement reactions. For instance, methods for the synthesis of related compounds like 4-methylthiobenzaldehyde (B8764516) have involved catalytic systems under pressure, demonstrating the feasibility of transforming the aromatic ring while the thioether is present. google.com The presence of the electron-withdrawing fluorine atom and aldehyde group on the ring influences the electronic properties of the thioether, potentially modulating its interaction with metal centers and guiding the regioselectivity of further functionalization.

Aromatic Ring Functionalization and Cross-Coupling Reactions

The aromatic ring of this compound is primed for a variety of functionalization reactions, particularly palladium-catalyzed cross-couplings. These reactions are cornerstones of modern synthesis for constructing carbon-carbon and carbon-heteroatom bonds. The compound's existing substituents (fluoro, methylthio, and formyl groups) can act as directing groups or be modified to participate directly in these couplings, establishing it as a versatile scaffold.

As a building block, this compound or its simple derivatives can be employed in a range of palladium-catalyzed cross-coupling reactions to generate more complex molecular architectures. The choice of reaction depends on the desired bond and the nature of the coupling partners. While the aryl fluoride (B91410) bond is strong, specialized catalytic systems can activate it; more commonly, the molecule would first be halogenated at a different position (e.g., via ortho-lithiation followed by quenching with an iodine source) to install a more reactive handle like bromine or iodine.

Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. researchgate.net A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids to introduce new carbon frameworks. researchgate.netnih.gov Microwave-assisted protocols can significantly accelerate these transformations. organic-chemistry.orgmdpi.com

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane). wikipedia.org It is known for its tolerance of a wide array of functional groups, making it suitable for complex molecules. wikipedia.orgmsu.edu A key advantage is the stability and, in many cases, commercial availability of the organostannane reagents. wikipedia.org The reaction proceeds via an oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.org

Heck Reaction: The Heck reaction creates a C-C bond between an unsaturated halide (or triflate) and an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org This method is highly effective for the vinylation of aryl halides, typically proceeding with excellent trans selectivity. organic-chemistry.org A halogenated version of the title compound could be reacted with various alkenes to append vinylic side chains. beilstein-journals.orgmdpi.com

Sonogashira Coupling: This reaction constructs C-C bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov It is a powerful tool for synthesizing alkynylated aromatic compounds. rsc.orgnih.gov The reaction is broadly compatible with numerous functional groups and can be performed under copper-free conditions to avoid the homocoupling of alkynes. nih.govnih.gov This pathway would allow for the introduction of an ethynyl (B1212043) group onto the aromatic core of this compound. rsc.org

Coupling ReactionCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraOrganoboron Reagent (e.g., R-B(OH)₂)Aryl-Aryl, Aryl-VinylPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) researchgate.netmdpi.com
StilleOrganostannane (e.g., R-SnBu₃)Aryl-Aryl, Aryl-Vinyl, Aryl-AlkynylPd(0) catalyst (e.g., Pd(PPh₃)₄) wikipedia.orgmsu.edu
HeckAlkene (e.g., CH₂=CHR)Aryl-VinylPd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) organic-chemistry.orgmdpi.com
SonogashiraTerminal Alkyne (e.g., R-C≡CH)Aryl-AlkynylPd(0) catalyst, Cu(I) salt (optional), Base (e.g., amine) nih.govsoton.ac.uk

Direct arylation through C–H activation represents a more atom-economical approach to functionalizing aromatic rings, as it avoids the pre-functionalization step of installing a halide. rsc.org For this compound, the C–H bonds ortho to the existing substituents are potential sites for such reactions. The regioselectivity is governed by the directing ability of the functional groups. The methylthio and aldehyde groups can act as directing groups in ortho-metalation. Recent research has demonstrated that main group metal complexes can effectively mediate the regioselective C–H metalation of fluoroarenes, often relying on cooperative effects between two different metals within a single complex to activate otherwise unreactive C-H bonds. rsc.org These strategies open up pathways for introducing new substituents with high precision, leveraging the intrinsic properties of the substrate to guide the reaction.

Synthesis of Advanced Heterocyclic Systems Utilizing this compound

The aldehyde functionality of this compound is a perfect starting point for the construction of various heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science.

Pyrazolines, specifically 2-pyrazolines, are five-membered heterocyclic compounds with significant biological activities. A robust and widely used method for their synthesis involves a two-step sequence starting from an aromatic aldehyde. nih.gov First, the aldehyde undergoes a Claisen-Schmidt condensation with a ketone (e.g., acetophenone) in the presence of a base like sodium hydroxide to form an α,β-unsaturated carbonyl compound, commonly known as a chalcone. nih.gov Subsequently, this chalcone intermediate is cyclized by reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives (like thiosemicarbazide) in a solvent such as methanol or ethanol. nih.govnih.gov This cyclization reaction readily forms the pyrazoline ring system. nih.gov Using this compound as the starting aldehyde provides a direct route to pyrazolines bearing its unique substitution pattern. nih.govnih.gov

StepReactantsKey ReagentsProduct
1 (Condensation)This compound + Substituted KetoneBase (e.g., NaOH) in EthanolChalcone Intermediate
2 (Cyclization)Chalcone Intermediate + Hydrazine HydrateMethanol or EthanolPyrazoline Derivative

Isoxazoles and their partially saturated analogs, isoxazolines (4,5-dihydroisoxazoles), are another important class of five-membered heterocycles. nih.govnih.gov One common synthetic route to isoxazoles involves the reaction of an aldehyde with hydroxylamine (B1172632) hydrochloride and an active methylene (B1212753) compound, such as ethyl acetoacetate. nih.gov This condensation, often promoted by a catalyst under microwave irradiation, provides a rapid and efficient entry to 3,4-disubstituted isoxazol-5(4H)-ones. nih.gov Alternatively, 4,5-dihydroisoxazoles can be synthesized via the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from a hydroximoyl halide) and an alkene. nuph.edu.ua By first converting this compound into a suitable alkene or nitrile oxide precursor, this powerful reaction can be harnessed to create isoxazole-based structures decorated with the fluorinated and thio-functionalized phenyl ring. nuph.edu.ua

Thiazolidinone Derivatives

Thiazolidin-4-ones are a significant class of heterocyclic compounds synthesized from aldehydes. The general and well-established pathway to obtaining these derivatives involves a multi-component reaction. Typically, this begins with the formation of a Schiff base (imine) through the condensation of an aldehyde with a primary amine. This intermediate is then reacted with a compound containing a thiol group, most commonly thioglycolic acid (mercaptoacetic acid), in a cyclocondensation reaction to yield the thiazolidin-4-one ring. researchgate.netjetir.org

In the context of this compound, the synthesis would proceed via the initial reaction with a selected primary amine to form the corresponding N-substituted imine. Subsequent treatment of this Schiff base with thioglycolic acid, often in a solvent like benzene (B151609) or dioxane and sometimes with a catalytic amount of acid, would lead to the formation of 2-(4-Fluoro-2-(methylthio)phenyl)-3-substituted-thiazolidin-4-one derivatives. jetir.orgscirp.org The reaction involves the nucleophilic attack of the thiol group on the imine carbon, followed by an intramolecular cyclization and elimination of a water molecule. scirp.org The structure of the final product can be varied by changing the primary amine used in the initial step.

Table 1: Thiazolidinone Derivatives

Compound Name Molecular Formula Structure
2-(4-Fluoro-2-(methylthio)phenyl)thiazolidin-4-one C₁₀H₁₀FNOS₂

Thiosemicarbazone Derivatives

The synthesis of thiosemicarbazone derivatives from this compound is a direct and efficient process. nih.gov This reaction involves the condensation of the aldehyde with thiosemicarbazide (B42300) or a substituted thiosemicarbazide. japsonline.comjuniv.edu The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, and is often catalyzed by a few drops of an acid like glacial acetic acid. japsonline.commdpi.com

The lone pair of electrons on the primary amine nitrogen of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the this compound. This is followed by a dehydration step, leading to the formation of the characteristic azomethine (–C=N–) bond of the thiosemicarbazone. nih.gov The reaction generally proceeds with high yields. nih.gov The resulting (E)-2-((4-fluoro-2-(methylthio)phenyl)methylene)hydrazine-1-carbothioamide serves as a crucial intermediate for the synthesis of other heterocyclic systems, such as triazoles. researchgate.net

Table 2: Thiosemicarbazone Derivatives

Compound Name Molecular Formula Structure
(E)-2-((4-Fluoro-2-(methylthio)phenyl)methylene)hydrazine-1-carbothioamide C₉H₁₀FN₃S₂

Triazole Derivatives

1,2,4-Triazole derivatives are frequently synthesized from thiosemicarbazone precursors through an oxidative or base-catalyzed cyclization reaction. mdpi.comraco.cat The thiosemicarbazone derived from this compound can be converted into a 1,2,4-triazole-3-thione (or mercapto-1,2,4-triazole) derivative.

A common method involves heating the thiosemicarbazone in a basic medium, such as an aqueous solution of sodium hydroxide, followed by acidification. mdpi.commdpi.com This base-catalyzed intramolecular cyclization involves the nucleophilic attack of the secondary amine nitrogen onto the thione carbon, followed by elimination of a molecule, typically hydrogen sulfide (B99878) in oxidative cyclizations or water in other pathways, to form the stable five-membered triazole ring. mdpi.com The resulting 5-(4-Fluoro-2-(methylthio)phenyl)-4H-1,2,4-triazole-3-thiol can exist in tautomeric equilibrium with its thione form. The specific reaction conditions can be tailored to favor the formation of different substituted triazole derivatives. mdpi.comnih.gov

Table 3: Triazole Derivatives

Compound Name Molecular Formula Structure
5-(4-Fluoro-2-(methylthio)phenyl)-4H-1,2,4-triazole-3-thiol C₉H₈FN₃S₂

Spectroscopic Characterization Techniques for Structural Elucidation of 4 Fluoro 2 Methylthio Benzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework and the electronic environment of specific atoms within a molecule. For derivatives of 4-Fluoro-2-(methylthio)benzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, often supplemented by two-dimensional techniques, is essential for complete structural assignment. pitt.eduweebly.com

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methylthio group protons are observed.

The aldehydic proton (-CHO) typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.0 and 10.0 ppm. For instance, in a related compound, 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane, the formyl protons show a singlet at 9.92 ppm. researchgate.net

The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. Their chemical shifts are influenced by the electronic effects of the fluoro, methylthio, and aldehyde groups. These signals are typically found in the range of δ 7.0 to 8.0 ppm.

The methylthio group protons (-SCH₃) give rise to a sharp singlet, usually in the upfield region around δ 2.5 ppm. For example, the ¹H NMR spectrum of 2-methylbenzaldehyde (B42018) shows the methyl protons as a singlet at δ 2.61 ppm. rsc.org Similarly, in 3-Methoxy-N-[1-(methylthio)-2-nitroethenyl]-benzenamine, the methylthio protons appear as a singlet at δ 2.39 ppm. researchgate.net

Table 1: Representative ¹H NMR Data for Benzaldehyde (B42025) Derivatives

Functional GroupChemical Shift (δ) Range (ppm)Multiplicity
Aldehydic Proton (-CHO)9.0 - 10.0Singlet
Aromatic Protons (Ar-H)7.0 - 8.0Multiplet
Methylthio Protons (-SCH₃)~2.5Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a derivative of this compound will produce a distinct signal in the spectrum.

The carbonyl carbon (-CHO) is highly deshielded and appears far downfield, typically between δ 185 and 200 ppm. For example, the carbonyl carbon in 2-methylbenzaldehyde appears at δ 193.3 ppm. rsc.org

The aromatic carbons resonate in the region of δ 110 to 170 ppm. The carbon atom attached to the fluorine (C-F) will show a large coupling constant (¹JCF), and its chemical shift will be significantly affected by the fluorine's high electronegativity. The carbon attached to the methylthio group (C-S) and the other aromatic carbons will also have distinct chemical shifts based on their electronic environment. For instance, in 4-fluorobenzaldehyde (B137897), the aromatic carbons appear in the ¹³C NMR spectrum. chemicalbook.com

The methylthio carbon (-SCH₃) is found in the upfield region of the spectrum, typically around δ 15-25 ppm. The methyl carbon in 2-methylbenzaldehyde, for comparison, is observed at δ 19.0 ppm. rsc.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Benzaldehyde Derivatives

Carbon AtomChemical Shift (δ) Range (ppm)
Carbonyl Carbon (-CHO)185 - 200
Aromatic Carbons (C-F, C-S, etc.)110 - 170
Methylthio Carbon (-SCH₃)15 - 25

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of this compound and its derivatives. alfa-chemistry.com ¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom. alfa-chemistry.com The chemical shift of the fluorine signal is highly dependent on the electronic nature of the substituents on the aromatic ring. For aromatic fluorine compounds (Ar-F), the chemical shifts typically range from +80 to +170 ppm relative to a standard. ucsb.edu For example, the chemical shift for C₆H₅F is -113.5 ppm. ucsb.edu Variations in this chemical shift can confirm the substitution pattern on the benzene ring. Furthermore, coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be observed in ¹H and ¹³C NMR spectra, respectively, providing further structural confirmation. rsc.org

Table 3: General ¹⁹F NMR Chemical Shift Ranges

Type of CompoundChemical Shift Range (ppm)
-ArF-+80 to +170
C₆H₅F-113.5
C₆F₆-164.9

Chemical shifts are relative to CFCl₃. ucsb.educolorado.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

For complex molecules or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. pitt.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. It is particularly useful for identifying adjacent protons in the aromatic ring of this compound derivatives and confirming their connectivity. weebly.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a proton signal to its attached carbon atom, which is invaluable for assigning the complex aromatic region. weebly.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away (ⁿJCH for n=2, 3). This is crucial for piecing together the molecular structure by connecting different fragments. For example, an HMBC experiment would show a correlation between the aldehydic proton and the aromatic carbon it is attached to, as well as correlations from the methylthio protons to the aromatic carbon they are attached to. weebly.comyoutube.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, often to four or more decimal places. rsc.org This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₈H₇FOS), the exact mass can be calculated and compared with the experimentally determined value from HRMS to confirm the molecular formula. rsc.orgmdpi.com

The fragmentation pattern observed in the mass spectrum provides further structural information. In the mass spectrum of a this compound derivative, characteristic fragments would be expected from the loss of the formyl group (-CHO), the methyl group (-CH₃) from the methylthio moiety, or the entire methylthio group (-SCH₃). The analysis of these fragments helps to confirm the presence of these functional groups and their arrangement in the molecule. nih.govmdpi.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of volatile and thermally stable compounds through the analysis of their fragmentation patterns. In the case of this compound derivatives, the high-energy electron beam induces characteristic fragmentation of the molecular ion.

Aromatic aldehydes, in general, exhibit predictable fragmentation pathways in EI-MS. miamioh.edu The molecular ion peak (M+) is typically observed, although its intensity can vary. miamioh.edu Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical to form a stable acylium ion (M-1), and the loss of the entire formyl group (CHO) to generate a phenyl cation (M-29). miamioh.edu

For this compound, the following fragmentation patterns can be anticipated:

α-cleavage: Loss of the aldehydic hydrogen (H•) to yield a prominent peak at m/z [M-1]+.

Loss of the formyl group: Cleavage of the C-CHO bond to produce a fragment at m/z [M-29]+.

Loss of the methylthio group: Fragmentation involving the cleavage of the C-S bond, leading to the loss of •SCH3.

Further fragmentation: Subsequent loss of carbon monoxide (CO) from the acylium ion is also a possibility.

These fragmentation pathways provide a veritable fingerprint for the molecule, allowing for its identification and the confirmation of its substituent arrangement.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of polar and thermally labile molecules. It typically generates protonated molecules [M+H]+ or other adducts with minimal fragmentation, providing accurate molecular weight information. When coupled with tandem mass spectrometry (MS/MS), ESI-MS becomes a powerful tool for structural elucidation through controlled fragmentation of a selected precursor ion. scispace.com

For derivatives of this compound, ESI-MS analysis would be expected to readily produce the protonated molecular ion. In a tandem MS/MS experiment, the fragmentation of this precursor ion can be induced. Drawing a parallel with a closely related compound, 4-(Methylthio)benzaldehyde (B43086), the ESI-MS/MS spectrum would likely reveal key fragment ions. For instance, the LC-ESI-QFT-MS/MS analysis of 4-(Methylthio)benzaldehyde shows a precursor ion [M+H]+ at m/z 153.0369 and a significant fragment at m/z 109.0106, corresponding to the loss of carbon monoxide and a methyl radical.

Derivatization of the aldehyde functional group can enhance ESI-MS responsiveness. nih.govnih.govresearchgate.net For example, reaction with reagents like phenylenediamines can form derivatives that are more readily ionized. nih.gov

Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Predicted Fragment Ions (m/z)Postulated Neutral Loss
[M+H]+[M+H - CO]+Carbon Monoxide
[M+H - CH3]+Methyl Radical
[M+H - SCH3]+Methylthio Radical
[C7H4F]+C4H3S

This table is predictive and based on the fragmentation patterns of analogous compounds.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying functional groups within a molecule. royalsocietypublishing.orgnih.gov The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays bands corresponding to specific vibrational modes.

For this compound, the FT-IR spectrum would be characterized by several key absorption bands. By comparing with the spectra of similar compounds like 4-Fluorobenzaldehyde and 4-Fluoro-2-methylbenzaldehyde, the following characteristic peaks can be assigned: nih.govnist.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (aromatic)Stretching3100 - 3000
C-H (aldehyde)Stretching2900 - 2800 and 2800 - 2700
C=O (aldehyde)Stretching~1700
C=C (aromatic)Stretching1600 - 1450
C-FStretching1250 - 1000
C-SStretching800 - 600

The spectrum of 4-(dimethylamino)benzaldehyde (B131446) 4-ethylthiosemicarbazone shows a C=S stretching vibration around 1230 cm⁻¹, which can provide a reference for the C-S bond in the target molecule. researchgate.net The FT-IR spectrum of benzaldehyde itself shows a characteristic C=O stretching frequency around 1620 cm⁻¹. chemicalbook.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further structural confirmation.

Based on data for related molecules like 4-Fluoro-2-methylbenzaldehyde and general knowledge of Raman spectra for substituted benzaldehydes, characteristic Raman shifts can be predicted. scispace.comroyalsocietypublishing.orgnih.govchemicalbook.comresearchgate.net

Table 3: Predicted Raman Shifts for this compound

Functional Group/Vibrational ModeExpected Raman Shift (cm⁻¹)
C=O Stretching~1700
Aromatic Ring Breathing~1000
C-S Stretching600 - 700
C-F Stretching1200 - 1250

The Raman spectrum of benzaldehyde shows a prominent peak around 1000 cm⁻¹ corresponding to the ring breathing mode. scispace.comroyalsocietypublishing.org This peak is expected to be present in the spectrum of this compound, though its exact position may be shifted by the substituents.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. The presence of the fluorine and methylthio substituents will influence the position and intensity of these bands. For comparison, the UV-Vis spectrum of 4-methylbenzaldehyde (B123495) shows an absorption maximum around 260 nm. nist.gov Benzaldehyde itself exhibits absorption bands that can be monitored to follow chemical reactions. researchgate.netresearchgate.net

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Electronic TransitionExpected λmax (nm)
π → π~250 - 270
n → π~300 - 330

The exact λmax values will be solvent-dependent. The n → π* transition is typically weaker in intensity compared to the π → π* transition.

X-Ray Diffraction for Solid-State Structural Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to obtain precise measurements of bond lengths, bond angles, and torsional angles. This technique provides an unambiguous confirmation of the molecular structure in the solid state.

Chromatographic Methods in Analytical and Preparative Contexts

Chromatographic techniques are indispensable tools for the separation and purification of this compound and its derivatives from reaction mixtures. The choice of method depends on the scale of the separation and the required purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of chemical reactions involving this compound derivatives. By spotting a small amount of the reaction mixture onto a TLC plate at various time intervals, chemists can qualitatively assess the consumption of starting materials and the formation of products.

The separation on a TLC plate is based on the differential partitioning of the components of the mixture between the stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or a mixture of solvents). The polarity of the solvent system is a critical parameter that is optimized to achieve a good separation of spots on the TLC plate. For compounds of intermediate polarity, such as substituted benzaldehydes, a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297) is commonly employed.

Visualization of the separated spots on the TLC plate can be achieved under UV light (254 nm), as the aromatic rings in these compounds typically absorb UV radiation. Additionally, staining reagents can be used for visualization. For instance, a p-anisaldehyde solution followed by heating can reveal the spots of aldehydes and other functional groups.

While specific Rf (retention factor) values are highly dependent on the exact conditions (stationary phase, solvent composition, temperature), a representative example for the TLC analysis of a reaction involving a substituted benzaldehyde is provided in the table below.

CompoundSolvent System (Ethyl Acetate:Hexane)Rf Value
Benzaldehyde1.2:10.9
N-Benzoyl pyrrolidine (B122466) (product)1.2:10.3
Data is for a related reaction and serves as a representative example.

In the synthesis of derivatives of this compound, TLC can be used to determine the reaction endpoint, indicating that the starting material has been completely consumed.

Following the completion of a reaction, column chromatography is a widely used technique for the purification of the desired this compound derivative from byproducts and unreacted starting materials on a preparative scale. The principle of separation is the same as in TLC, but it is performed in a glass column packed with a stationary phase, most commonly silica gel.

The selection of the mobile phase (eluent) for column chromatography is often guided by the results obtained from TLC analysis. A solvent system that provides a good separation of the desired product from impurities on the TLC plate is a good starting point for the column chromatography protocol. Typically, a less polar solvent system is used initially to allow the components to adsorb to the top of the column, and the polarity is gradually increased to elute the compounds based on their affinity for the stationary phase.

For the purification of substituted benzaldehydes, a gradient of ethyl acetate in n-hexane is a common choice for the eluent. The fractions collected from the column are analyzed by TLC to identify those containing the pure product.

A general procedure for the purification of a substituted benzaldehyde derivative is outlined below:

StepDescription
1. Column Packing A slurry of silica gel in a non-polar solvent (e.g., n-hexane) is packed into a glass column.
2. Sample Loading The crude reaction mixture is concentrated and adsorbed onto a small amount of silica gel, which is then carefully added to the top of the packed column.
3. Elution The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in n-hexane).
4. Fraction Collection Fractions of the eluate are collected sequentially.
5. Analysis Each fraction is analyzed by TLC to determine the composition.
6. Product Isolation Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is used to identify and quantify the components of a mixture, as well as to elucidate the structure of unknown compounds.

In a typical GC-MS analysis of a this compound derivative, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the inside of the column.

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated. The mass spectrum is a plot of ion intensity versus m/z, which serves as a molecular fingerprint of the compound.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation would be expected. The mass spectrum of the closely related compound, 4-(methylthio)benzaldehyde, shows a prominent molecular ion peak and key fragment ions resulting from the loss of functional groups. The presence of a fluorine atom in this compound would influence the fragmentation pattern, and high-resolution mass spectrometry can be used to determine the elemental composition of the fragments.

Below is a table showing the major fragments observed in the mass spectrum of the related compound 4-(methylthio)benzaldehyde.

m/zTentative FormulaInterpretation
153.0369[C8H9OS]+[M+H]+ (Precursor Ion)
132.9581[C7H5S]+Loss of H3CO
109.0106[C6H5S]+Loss of CHO from m/z 132.9581
Data is for the related compound 4-(methylthio)benzaldehyde and serves as a representative example.

The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum together provide a high degree of confidence in the identification of this compound derivatives.

Applications of 4 Fluoro 2 Methylthio Benzaldehyde As a Versatile Synthetic Building Block

Precursor in Pharmaceutical Lead Compound Synthesis

The chemical scaffold of 4-Fluoro-2-(methylthio)benzaldehyde serves as a foundational element in the discovery of new therapeutic agents. The aldehyde functional group provides a convenient handle for a variety of chemical transformations, including condensations, oxidations, and reductions, facilitating the assembly of larger, more complex drug-like molecules.

Design and Synthesis of Kinase Inhibitors (e.g., VEGFR-2 inhibitors via derivatives)

The development of kinase inhibitors is a cornerstone of modern oncology, and this compound is a relevant building block for this class of drugs. Kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are crucial enzymes in cell signaling pathways that, when dysregulated, can promote tumor growth and angiogenesis. ed.ac.ukresearchgate.net The inhibition of VEGFR-2 is a validated therapeutic strategy to halt cancer progression. researchgate.net

Derivatives originating from precursors like this compound are designed to fit into the ATP-binding pocket of the kinase, preventing its normal function. dovepress.com The fluorine atom, a common feature in modern kinase inhibitors, can enhance binding affinity and improve metabolic stability. nih.govnih.gov The aldehyde group is typically used as a reactive site to build out the rest of the inhibitor structure. For instance, it can undergo condensation reactions with amine- or methylene-containing compounds to create larger, more elaborate molecules.

Research has focused on synthesizing various heterocyclic systems as VEGFR-2 inhibitors. Nicotinamide-based derivatives, for example, have been designed and synthesized as antiangiogenic VEGFR-2 inhibitors. nih.govmdpi.com In one study, a series of such compounds were evaluated, with the most potent derivative, Compound 6, showing a VEGFR-2 inhibitory IC₅₀ value of 60.83 nM. nih.govmdpi.com Similarly, benzylidenethiazolidine-2,4-dione derivatives have demonstrated high VEGFR-2 inhibitory activity, with IC₅₀ values as low as 0.22 µM. nih.gov These examples highlight how aldehyde precursors are fundamental to creating the core structures of potent kinase inhibitors.

Table 1: Examples of VEGFR-2 Inhibitor Derivatives Synthesized from Aldehyde Precursors
Derivative ClassExample CompoundReported VEGFR-2 Inhibitory Activity (IC₅₀)Reference
Nicotinamide-based DerivativeCompound 660.83 nM mdpi.com
Nicotinamide-based DerivativeCompound 1063.61 nM mdpi.com
Benzylidenethiazolidine-2,4-dione DerivativeCompound 380.22 µM nih.gov
Quinoxaline-based DerivativeCompound 110.19 µM dovepress.com

Development of Antimicrobial Agents (via derivatives)

The rise of antibiotic-resistant bacteria necessitates the urgent discovery of novel antimicrobial agents. nih.gov this compound is a valuable starting material for synthesizing compounds with potential antibacterial and antifungal properties. The incorporation of fluorine into heterocyclic structures is a well-known strategy to enhance the biological activity of antimicrobial compounds.

One important class of antimicrobials derived from aldehydes are thiosemicarbazides. Fluorobenzoylthiosemicarbazides have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the range of 7.82 to 31.25 µg/mL. nih.gov These compounds are thought to act as potential allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov

Furthermore, the aldehyde group can be used in condensation reactions to create benzothiazole (B30560) and benzimidazole (B57391) derivatives, which are purine (B94841) mimetics that can interfere with bacterial nucleic acid and protein synthesis. nih.govresearchgate.net For instance, a series of 5-benzylidene-2,4-dioxothiazolidin-3-yl benzoic acid derivatives were synthesized, with some compounds showing potent antimicrobial activity against various bacterial and fungal strains at low MIC values. researchgate.net

Table 2: Antimicrobial Activity of Derivatives from Aldehyde Precursors
Derivative ClassExample CompoundTarget OrganismReported Activity (MIC)Reference
Fluorobenzoylthiosemicarbazide15a, 15b, 16bS. aureus (incl. MRSA)7.82 - 31.25 µg/mL nih.gov
5-benzylidene-2, 4-dioxothiazolidin-3-yl benzoic acidCompound 3fS. aureus, E. coli, C. albicans0.6 - 0.8 µg/mL researchgate.net

Anti-inflammatory Compound Generation (via derivatives)

Chronic inflammation is implicated in a wide range of diseases, driving research into new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Benzaldehyde (B42025) derivatives are key precursors in the synthesis of compounds that target enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and prostaglandin (B15479496) E2 synthase (mPGES-1). nih.govwikipedia.orgnih.gov The structure of the anti-inflammatory drug Sulindac, which contains both a fluorine atom and a methylthio-derived group, illustrates the utility of these functional groups in this therapeutic area. wikipedia.org

Synthetic routes starting from aldehydes can lead to various heterocyclic compounds with anti-inflammatory potential. For example, thiourea (B124793) derivatives of naproxen (B1676952) have been synthesized and investigated, with some showing potent anti-inflammatory activity in animal models. nih.gov Other research has focused on imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.researchgate.netthiadiazole derivatives, which have demonstrated significant reduction in paw edema in rat models of inflammation. researchgate.net In one study, a lead compound from this class reduced paw thickness by 68%. researchgate.net These studies underscore the role of aldehyde-derived intermediates in generating novel anti-inflammatory candidates. nih.govresearchgate.net

Table 3: Anti-inflammatory Activity of Derivatives from Aldehyde Precursors
Derivative ClassExample CompoundAssay/ModelReported ActivityReference
Thiourea derivative of naproxenCompound 4 (m-anisidine derivative)Carrageenan-induced paw edema (rat)54.01% inhibition nih.gov
Imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.researchgate.netthiadiazoleCompound 5aCarrageenan-induced paw edema (rat)68% reduction in paw thickness researchgate.net

Antioxidant Compound Synthesis (via derivatives)

Oxidative stress, caused by an imbalance of free radicals and antioxidants, contributes to cellular aging and various diseases. nih.gov Consequently, there is interest in synthesizing novel antioxidant compounds. Benzaldehydes serve as starting points for creating molecules with radical-scavenging capabilities.

The functionalization of heterocyclic rings, synthesized via condensation reactions with aldehydes, can yield potent antioxidants. researchgate.net For instance, derivatives of 4-iminothiazolidine-2-one have been synthesized and evaluated for their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net Some of these synthesized compounds were found to be more potent than existing antioxidants. researchgate.net Similarly, Schiff bases derived from the condensation of aldehydes with amines have been synthesized and tested for a range of antioxidant activities, including DPPH and ABTS radical scavenging. researchgate.net These studies confirm that the aldehyde functionality is a key gateway to producing compounds with significant antioxidant potential.

Table 4: Antioxidant Activity of Derivatives from Aldehyde Precursors
Derivative ClassAssayKey FindingReference
4-Iminothiazolidine-2-onesDPPH radical scavengingSome derivatives were more potent than standard antioxidants. researchgate.net
Schiff BaseDPPH, ABTS, reducing powerThe synthesized Schiff base demonstrated useful antioxidant activity. researchgate.net

Intermediate in Agrochemical Research and Development

Beyond pharmaceuticals, the structural motifs found in this compound are highly relevant to the agrochemical industry. The presence of halogen and sulfur atoms in an aromatic ring is a common feature in many commercial pesticides. evitachem.com

Herbicidal and Fungicidal Agents (via derivatives)

The development of new herbicides and fungicides is critical for ensuring global food security. The aldehyde group in this compound provides a synthetic entry point to a wide array of heterocyclic systems known to possess pesticidal activity. While direct synthesis of commercial agrochemicals from this specific aldehyde is not widely documented in the provided results, its structural components are found in active ingredients. For example, trifluoromethylpyridines are a key structural motif in many modern agrochemicals and pharmaceuticals. semanticscholar.org The synthesis of such complex molecules often relies on building blocks like halogenated benzaldehydes. The reactivity of the aldehyde allows for its incorporation into larger molecular frameworks, which can then be tested for herbicidal or fungicidal efficacy.

Role in the Synthesis of Advanced Materials and Specialty Chemicals

Fluorinated Polymer Precursors

There is no specific information available in the searched scientific literature that details the use of this compound as a precursor for the synthesis of fluorinated polymers. Research on fluorinated polymers often involves various fluorinated monomers, but the direct polymerization or incorporation of this compound into a polymer backbone is not documented in the provided search results.

Dyes and Pigments (as an intermediate)

The role of this compound as an intermediate in the synthesis of dyes and pigments is not specifically described in the available research. While substituted benzaldehydes can be key intermediates in the synthesis of various colorants, no literature was found that explicitly links this compound to the production of any specific dyes or pigments.

Future Directions and Emerging Research Avenues in the Chemistry of 4 Fluoro 2 Methylthio Benzaldehyde

Development of Novel and Sustainable Synthetic Methodologies

The development of greener and more efficient synthetic routes is a cornerstone of modern chemistry. For 4-fluoro-2-(methylthio)benzaldehyde, future efforts will likely concentrate on flow chemistry and biocatalysis to enhance sustainability and process efficiency.

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, and greater scalability. beilstein-journals.orgnih.govrsc.orglookchem.comacs.org For the synthesis and derivatization of this compound, flow chemistry could be particularly beneficial. For instance, the precise temperature control in microreactors can minimize the formation of byproducts often encountered in exothermic reactions involving reactive aldehydes. nih.gov Furthermore, hazardous reagents can be generated and consumed in situ, mitigating risks associated with their storage and handling. rsc.org The application of flow technology to reactions such as nitrations, halogenations, and oxidations of the benzaldehyde (B42025) core could lead to higher yields and selectivities. beilstein-journals.org A two-step flow process could also be envisioned for the preparation of highly functionalized derivatives, which are challenging to synthesize using conventional methods. rsc.org

Table 1: Potential Advantages of Flow Chemistry for this compound Chemistry

Feature of Flow ChemistryPotential Application to this compoundReference
Enhanced SafetyIn situ generation and use of hazardous reagents. rsc.org
Improved Temperature ControlMinimization of side products in exothermic reactions. nih.gov
Increased ScalabilitySeamless transition from laboratory to industrial production. rsc.org
Higher Yields and PurityOptimized reaction conditions and reduced residence times. beilstein-journals.org

Biocatalysis is emerging as a powerful tool for the synthesis of complex molecules under mild and environmentally benign conditions. acs.org For this compound, enzymes and whole-cell systems could be employed for various stereoselective transformations. nih.govresearchgate.net For example, engineered oxidoreductases could facilitate the asymmetric reduction of the aldehyde to the corresponding chiral alcohol, a valuable synthon for pharmaceuticals. Furthermore, lyases could catalyze the formation of new carbon-carbon bonds, such as in the synthesis of chiral α-hydroxy ketones. nih.gov The use of halotolerant yeast strains could even allow for these transformations to be carried out in seawater, further enhancing the sustainability of the process. researchgate.net

Exploration of Unconventional Reactivity Patterns

The interplay of the fluoro and methylthio substituents in this compound can give rise to unconventional reactivity. Future research could focus on leveraging these electronic effects to achieve novel C-H functionalization reactions. acs.orgresearchgate.net For example, the methylthio group could act as a directing group for transition-metal-catalyzed C-H activation at the ortho position, enabling the introduction of various functional groups. Additionally, the electron-donating nature of the methylthio group could promote electrophilic aromatic substitution reactions at specific positions on the benzene (B151609) ring. acs.org The study of the oxidation of substituted benzaldehydes has shown that the nature and position of substituents significantly influence the reaction kinetics and mechanism, suggesting that the unique substitution of this compound could lead to interesting and synthetically useful reactivity. researchgate.net

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their atom economy and efficiency. nih.govnih.gov this compound is an ideal candidate for the development of novel MCRs. Its aldehyde functionality can readily participate in the formation of imines and other reactive intermediates that are central to many MCRs. nih.govrsc.org For example, it could be a key component in the synthesis of highly substituted nitrogen-containing heterocycles, such as γ-lactams or 1,2,3-triazoles, which are of significant interest in medicinal chemistry. nih.govthieme-connect.de The development of new MCRs involving this aldehyde could provide rapid access to diverse libraries of complex molecules for biological screening. acs.org

Application in Advanced Catalysis Research

The unique electronic and steric properties of this compound and its derivatives make them intriguing candidates for applications in advanced catalysis. For instance, they could serve as ligands for transition metal catalysts, where the fluoro and methylthio groups could fine-tune the electronic properties and stability of the catalytic complex. riken.jp Furthermore, this aldehyde could be a substrate in photoredox catalysis, a rapidly growing field that utilizes visible light to drive chemical reactions. acs.orgupv.es The development of new catalytic systems that can activate and transform this compound in novel ways, such as through aldehyde-directed annulation reactions, could lead to the synthesis of complex polycyclic structures. acs.org

Computational Design of Next-Generation Derivatives with Tailored Properties

Computational chemistry and machine learning are becoming indispensable tools for the design of new molecules with specific properties. arxiv.orgrsc.org By applying density functional theory (DFT) and other computational methods, the electronic structure, reactivity, and potential applications of derivatives of this compound can be predicted. nih.gov This in silico approach can guide synthetic efforts by identifying promising target molecules with desired characteristics, such as enhanced biological activity or specific photophysical properties. researchgate.netnih.gov For example, computational models could be used to design derivatives that are potent enzyme inhibitors or have tailored fluorescence properties for use in materials science.

Elucidation of Complex Biological Pathways through Probes Derived from this compound

The intricate network of biological pathways that govern cellular function and dysfunction presents a significant challenge to modern biomedical research. To unravel this complexity, scientists are increasingly relying on chemical probes—small molecules designed to selectively interact with and report on the activity of specific biological targets. While this compound has not been extensively documented as a direct precursor for such probes, its unique structural features and the established biological relevance of its core scaffold suggest a promising future in this area of research. This is particularly evident in the context of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.

The STING signaling pathway plays a pivotal role in detecting cytosolic DNA, which can originate from invading pathogens or from damaged host cells. frontiersin.orgnih.gov Its activation leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response. nih.govacs.org However, aberrant or chronic activation of the STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, including systemic lupus erythematosus (SLE) and Aicardi-Goutières syndrome. frontiersin.orgnih.govnih.gov Consequently, the development of molecules that can modulate and probe the STING pathway is of significant therapeutic and research interest. acs.orgnih.gov

A key breakthrough highlighting the potential of the 4-fluoro-2-(methylthio)phenyl moiety came with the discovery of macrocyclic compounds containing [4-fluoro-2-(methylthio)phenyl]amine that act as potent inhibitors of the STING pathway. Current time information in Bangalore, IN. This discovery, detailed in patent literature, underscores the importance of this substituted phenyl ring system in achieving high-affinity binding to STING, thereby modulating its activity. This finding provides a strong rationale for exploring this compound as a versatile starting material for the synthesis of novel chemical probes targeting the STING pathway. The aldehyde functionality of this compound offers a reactive handle for the facile introduction of various reporter groups, such as fluorophores or affinity tags, which are essential for a chemical probe's function.

The development of probes for the STING pathway would enable researchers to visualize the localization and activation state of STING in real-time within living cells, screen for novel therapeutic modulators, and dissect the intricate molecular interactions that govern this crucial signaling cascade. For instance, a fluorescent probe derived from this compound could be used in high-throughput screening assays to identify new STING inhibitors or in advanced microscopy techniques to study the dynamics of STING trafficking and signaling complex formation.

Below is a table summarizing the characteristics of representative small molecule STING inhibitors, illustrating the types of compounds that could potentially be developed from a this compound scaffold.

Compound Target Mechanism of Action Reported Activity Potential for Probe Development
H-151STINGCovalent antagonist, binds to Cys91Reduces TBK1 phosphorylation and suppresses STING palmitoylation medchemexpress.comHigh; the core structure could be modified with reporter tags.
C-176STINGCovalent inhibitor, targets palmitoylation sitesInhibits STING activation nih.govHigh; the reactive group could be replaced with or linked to a reporter.
SN-011STINGCompetes with cyclic dinucleotide (CDN) bindingBlocks CDN binding and STING activation, with an IC50 of 76 nM medchemexpress.comModerate; derivatization would need to preserve binding affinity.
STING-IN-15STINGInhibitorIC50s of 116 nM (human) and 96.3 nM (mouse) medchemexpress.comHigh; the scaffold allows for the introduction of reporter groups.

The aldehyde group of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities suitable for probe development. The table below outlines potential synthetic modifications to generate diverse probe structures.

Reaction Type Reagent(s) Resulting Functional Group Potential Application in Probe Synthesis
Reductive AminationAmine-containing fluorophore, NaBH(OAc)₃Fluorescently-labeled amineDirect attachment of a reporter group for imaging.
Wittig ReactionPhosphonium ylide with a biotin (B1667282) tagBiotinylated alkeneCreation of an affinity probe for pulldown experiments.
Knoevenagel CondensationActive methylene (B1212753) compound with a photo-crosslinkerConjugated system with a photoreactive groupDevelopment of photo-affinity probes to identify binding partners.
Hydrazone FormationHydrazine-derivatized tagLabeled hydrazonepH-sensitive linkers or for bioconjugation.

Q & A

Basic: What are the recommended laboratory-scale synthesis routes for 4-Fluoro-2-(methylthio)benzaldehyde?

Methodological Answer:
A common approach involves nucleophilic aromatic substitution or Friedel-Crafts alkylation starting from 2-fluoro-4-(methylthio)benzaldehyde derivatives. For example:

Sulfur alkylation : React 2-fluoro-4-bromobenzaldehyde with sodium methanethiolate (NaSCH₃) in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 60–80°C for 6–12 hours .

Oxidation : If starting from 4-fluoro-2-(methylthio)benzyl alcohol, use mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane to avoid over-oxidation.
Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using ¹H/¹³C NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and FT-IR (C=O stretch ~1700 cm⁻¹) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Essential techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify the aldehyde proton (δ ~10.0 ppm), aromatic protons (δ 7.0–8.0 ppm), and methylthio group (δ ~2.5 ppm).
    • ¹³C NMR : Confirm the aldehyde carbon (δ ~190 ppm) and aromatic carbons with fluorine coupling (¹³C-¹⁹F splitting) .
  • Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ at m/z 184.032 (calculated for C₈H₇FOS).
  • HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) and detect impurities (e.g., oxidation byproducts) .

Basic: What safety protocols are required for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to prevent inhalation .
  • First Aid :
    • Skin Contact : Wash immediately with soap and water for 15 minutes; seek medical attention if irritation persists .
    • Eye Exposure : Rinse with water for 15 minutes and consult an ophthalmologist .
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced: How can Density Functional Theory (DFT) predict the reactivity of this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311G**) can:

Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., aldehyde carbon) for nucleophilic attack .

Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict redox behavior. For this compound, the LUMO is localized on the aldehyde group, making it reactive toward nucleophiles .

Transition State Analysis : Model reaction pathways (e.g., condensation with amines) to optimize synthetic conditions .

Advanced: How can contradictions in reported spectroscopic data for this compound be resolved?

Methodological Answer:

  • Cross-Validation : Compare data across multiple techniques (e.g., NMR, IR, X-ray crystallography) and reference standards from NIST Chemistry WebBook .
  • Solvent Effects : Note that NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl₃). Report solvent and concentration explicitly.
  • Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex spectra .

Advanced: What mechanistic insights are critical when using this compound in multicomponent reactions?

Methodological Answer:

  • Kinetic Studies : Use in situ FT-IR or reaction calorimetry to monitor intermediate formation (e.g., imines in Ugi reactions).
  • Steric and Electronic Effects : The ortho -methylthio group increases steric hindrance but enhances electron-withdrawing effects, favoring electrophilic substitution at the para -fluoro position .
  • Catalyst Compatibility : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions; the sulfur moiety may poison certain catalysts .

Advanced: How does this compound compare to analogs in drug discovery applications?

Methodological Answer:

  • Bioisosteric Replacement : The methylthio group can mimic methoxy or hydroxyl groups in receptor binding while improving metabolic stability .
  • Structure-Activity Relationship (SAR) : Compare with 4-Fluoro-2-(trifluoromethyl)benzaldehyde ; the trifluoromethyl group increases lipophilicity but may reduce solubility.
  • Toxicity Screening : Use in vitro assays (e.g., Ames test) to assess mutagenicity, as sulfur-containing aldehydes may generate reactive metabolites .

Advanced: What strategies mitigate oxidation during storage and reactions?

Methodological Answer:

  • Antioxidants : Add 0.1% w/w butylated hydroxytoluene (BHT) to inhibit radical-mediated oxidation .
  • Inert Atmosphere : Conduct reactions under N₂/Ar and store solutions with molecular sieves to absorb moisture .
  • Low-Temperature Synthesis : Perform reactions at –20°C to slow autoxidation of the aldehyde group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.